molecular formula C6H13NO2 B8663235 1-(1,4-Dioxan-2-yl)ethan-1-amine

1-(1,4-Dioxan-2-yl)ethan-1-amine

Cat. No.: B8663235
M. Wt: 131.17 g/mol
InChI Key: YBMCUQGJDWTFOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1,4-Dioxan-2-yl)ethan-1-amine is a secondary amine featuring a 1,4-dioxane ring fused to an ethanamine backbone. Its molecular formula is C₆H₁₃NO₂, with a molecular weight of 131.17 g/mol . The 1,4-dioxane moiety confers unique physicochemical properties, such as moderate polarity and solubility in both aqueous and organic solvents, making it a versatile intermediate in pharmaceutical and materials chemistry. This compound is commercially available in enantiomeric forms (R and S configurations), which are critical for chiral drug synthesis .

Properties

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

IUPAC Name

1-(1,4-dioxan-2-yl)ethanamine

InChI

InChI=1S/C6H13NO2/c1-5(7)6-4-8-2-3-9-6/h5-6H,2-4,7H2,1H3

InChI Key

YBMCUQGJDWTFOO-UHFFFAOYSA-N

Canonical SMILES

CC(C1COCCO1)N

Origin of Product

United States

Comparison with Similar Compounds

(a) N-((6,6-Diphenyl-1,4-dioxan-2-yl)methyl)-2-(2-methoxyphenoxy)ethan-1-amine

  • Structure: Incorporates a diphenyl-substituted dioxane ring and a methoxyphenoxyethylamine chain.
  • Key Difference : The diphenyl groups enhance lipophilicity, while the methoxy group influences receptor selectivity.
  • Pharmacological Activity: Modifying the 2-methoxy substituent improves selectivity for the 5-HT₁ₐ receptor over α₁-adrenoceptors and D₂-like receptors .
  • Application : Investigated for neuropsychiatric disorders due to its serotonergic activity .

(b) {[(2R)-1,4-Dioxan-2-yl]methyl}(methyl)amine

  • Structure : Shorter methylamine chain compared to the ethanamine group in the target compound.
  • Key Difference : Reduced steric bulk may lower binding affinity to receptors requiring extended alkyl chains.
  • Application : Used in asymmetric synthesis and as a precursor for chiral catalysts .

Stereoisomeric Variants

(a) (R)-2-(1,4-Dioxan-2-yl)ethan-1-amine

  • Structure : R-enantiomer of the target compound.
  • Key Difference : Chirality impacts biological activity; for example, R-configuration may favor binding to specific receptors.
  • Availability : Commercially supplied by multiple vendors, highlighting its industrial relevance .

(b) (S)-2-(1,4-Dioxan-2-yl)ethan-1-amine

  • Structure : S-enantiomer with identical molecular formula but mirrored spatial arrangement.

Benzodioxin Derivatives

(a) 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethan-1-amine Hydrochloride

  • Structure: Aromatic benzodioxin ring replaces the non-aromatic dioxane.
  • Key Difference : Enhanced π-π stacking interactions due to aromaticity, improving binding to CNS targets.
  • Pharmacological Activity : Explored as a dopamine receptor modulator .
  • Physical Properties : Higher molecular weight (215.68 g/mol) and improved aqueous solubility due to hydrochloride salt formation .

(b) (1R)-1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethan-1-amine

  • Structure : Chiral benzodioxin analog.
  • Key Difference : The benzodioxin scaffold broadens applications in antidepressant and antipsychotic drug design .

Heterocyclic Ethylamine Derivatives

(a) 1-(1,3-Oxazol-2-yl)ethan-1-amine

  • Structure : Oxazole ring replaces dioxane.
  • Key Difference : Oxazole’s nitrogen atom introduces basicity (pKa ~4.5), altering pharmacokinetics.
  • Application : Utilized in agrochemicals and antimicrobial agents .

(b) 2,2-Diphenylethan-1-amine

  • Structure : Lacks heterocyclic rings but shares the ethylamine backbone.
  • Key Difference : Diphenyl groups increase hydrophobicity, favoring blood-brain barrier penetration.
  • Application : Building block for antidepressants and hybrid materials .

Data Tables

Table 1: Structural and Pharmacological Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Feature Receptor Selectivity
1-(1,4-Dioxan-2-yl)ethan-1-amine C₆H₁₃NO₂ 131.17 1,4-Dioxane + ethanamine Not fully characterized
N-((6,6-Diphenyl-1,4-dioxan-2-yl)methyl)-2-(2-methoxyphenoxy)ethan-1-amine C₂₅H₂₇NO₄ 405.49 Diphenyl-dioxane + methoxyphenoxy 5-HT₁ₐ > α₁/D₂
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethan-1-amine hydrochloride C₁₀H₁₄ClNO₂ 215.68 Benzodioxin + ethylamine Dopamine receptors
2,2-Diphenylethan-1-amine C₁₄H₁₅N 197.28 Diphenyl + ethylamine N/A (building block)

Preparation Methods

Reaction Mechanism and Conditions

The aldehyde group of 1,4-dioxan-2-carbaldehyde reacts with ammonia to form an imine intermediate, which is subsequently reduced using sodium cyanoborohydride (NaBH3CN) or hydrogen gas with a palladium catalyst. A modified protocol from the RSC involves imine formation under anhydrous conditions in toluene, followed by reduction with NaBH4 at −35°C.

Example Procedure

  • Combine 1,4-dioxan-2-carbaldehyde (1.0 equiv) with ammonium acetate (1.2 equiv) in methanol.

  • Stir at room temperature for 12 hours to form the imine.

  • Add NaBH4 (2.0 equiv) portionwise at 0°C and stir for 4 hours.

  • Acidify with HCl to precipitate the hydrochloride salt.

Yield : 60–75% (isolated as hydrochloride).

Nucleophilic Substitution with Dioxane-containing Electrophiles

This method employs alkylation of ammonia or primary amines using 1,4-dioxane-derived electrophiles, such as 2-iodo-1,4-dioxane or tosylates.

Optimization of Leaving Groups

The PMC study highlights the use of iodo derivatives (e.g., 2-iodo-1,4-dioxane) reacting with benzylamine in 2-methoxyethanol at 90°C for 24 hours. Tosylates exhibit higher stability but require longer reaction times (48–72 hours).

Key Data

ElectrophileAmineSolventTemp (°C)Time (h)Yield (%)
2-Iodo-1,4-dioxaneBenzylamine2-Methoxyethanol902465
2-Tosyl-1,4-dioxaneAmmoniaTHF607252

Catalytic nickel or palladium enhances reactivity in microwave-assisted reactions, reducing time to 6–8 hours.

Catalytic Hydrogenation of Nitriles

Hydrogenation of 1-(1,4-dioxan-2-yl)acetonitrile over Raney nickel or palladium on carbon provides a high-purity route.

Reaction Parameters

  • Pressure : 50–100 bar H2

  • Temperature : 80–120°C

  • Catalyst Load : 5–10% Pd/C

The patent US4166821A notes that hydrogen fluoride (HF) catalyzes related cyclization reactions, suggesting potential for optimizing nitrile hydrogenation with acid additives.

Isolation : The free base is extracted with dichloromethane and converted to hydrochloride using etheral HCl.

Hydrolysis of Imines Derived from Dioxane Carbonyl Compounds

Imine hydrolysis under acidic or basic conditions offers an alternative pathway.

Acidic Hydrolysis

  • Synthesize the imine from 1,4-dioxan-2-carbaldehyde and benzophenone imine.

  • Hydrolyze with 4% formic acid in methanol at 60°C for 2 hours.

  • Neutralize with NaOH to isolate the free amine.

Yield : 70–80%.

Gabriel Synthesis with Dioxane Electrophiles

The Gabriel method, employing phthalimide, avoids direct handling of ammonia.

Procedure

  • React 2-bromo-1,4-dioxane with potassium phthalimide in DMF at 100°C for 12 hours.

  • Hydrolyze the phthalimide intermediate with hydrazine hydrate.

Challenges : Low regioselectivity due to the dioxane ring’s steric hindrance.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range (%)
Reductive AminationHigh selectivity, mild conditionsRequires carbonyl precursor60–75
Nucleophilic SubstitutionScalable, versatile electrophilesToxic byproducts (e.g., HI)50–65
Catalytic HydrogenationHigh purity, one-stepHigh-pressure equipment needed70–85
Imine HydrolysisAvoids reductantsAcid-sensitive substrates70–80
Gabriel SynthesisNo free ammoniaMulti-step, moderate yields45–60

Q & A

Q. What safety protocols should be followed when handling 1-(1,4-Dioxan-2-yl)ethan-1-amine in laboratory settings?

While the compound is not classified for physical, health, or environmental hazards under GHS/CLP regulations, precautionary measures are advised due to incomplete toxicological data. Researchers should:

  • Avoid inhalation of vapors or dust (use fume hoods).
  • Prevent skin/eye contact using gloves and goggles.
  • Follow waste disposal guidelines for dioxane-containing compounds, as 1,4-dioxane derivatives are under EPA scrutiny for environmental persistence .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

Methodological steps include:

  • Thin-Layer Chromatography (TLC): Use cyclohexane/ethyl acetate (3:7) for Rf value comparison .
  • NMR Spectroscopy: Analyze 1H^1H NMR signals for characteristic peaks:
    • δ 1.71–1.89 ppm (m, 2H, dioxane ring protons).
    • δ 2.73–2.84 ppm (m, 2H, ethanamine chain).
    • δ 3.63–4.05 ppm (t, 2H, dioxane oxygen proximity) .

Q. What analytical methods are recommended for assessing purity?

  • High-Performance Liquid Chromatography (HPLC): Use C18 columns with UV detection at 254 nm.
  • Mass Spectrometry (MS): Confirm molecular ion peaks (e.g., m/z 161.20 for C8_8H15_{15}NO2_2) .

Advanced Research Questions

Q. How can substituent modifications enhance receptor selectivity in derivatives of this compound?

Structure-Activity Relationship (SAR) strategies:

  • Replace the 2-methoxy group with bulkier substituents (e.g., diphenyl) to improve 5-HT1A_{1A} receptor selectivity over α1_1-adrenoceptors and D2_2-like receptors.
  • Validate via competitive binding assays using radiolabeled ligands (e.g., 3H^3H-8-OH-DPAT for 5-HT1A_{1A}) .

Q. What computational approaches predict interactions between this compound and biological targets?

  • Molecular Docking: Use software like AutoDock Vina to model binding to dopamine D4_4 receptors. Focus on hydrogen bonding with Asp115 and hydrophobic interactions with Phe360.
  • Molecular Dynamics (MD): Simulate stability of ligand-receptor complexes over 100 ns to assess binding free energy (ΔG) .

Q. How can environmental degradation products of this compound be characterized?

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Identify oxidation products (e.g., dioxane ring cleavage to form ethylene glycol derivatives).
  • EPA Systematic Review Protocol: Apply ToxCast data to evaluate ecotoxicological endpoints .

Q. What synthetic strategies optimize yield for this compound derivatives?

  • Reductive Amination: React 1,4-dioxane-2-carbaldehyde with ethylamine using NaBH4_4 in methanol (yield: 74%).
  • Protection/Deprotection: Use tert-butoxycarbonyl (Boc) groups to shield amine functionality during dioxane ring formation .

Q. How do steric and electronic effects influence biological activity in analogs?

  • Steric Effects: Bulky substituents at the dioxane 2-position reduce off-target binding (e.g., D2_2 receptor affinity decreases by 10-fold with diphenyl groups).
  • Electronic Effects: Electron-withdrawing groups (e.g., -NO2_2) enhance metabolic stability but reduce solubility .

Q. What in vitro assays are suitable for evaluating metabolic stability?

  • Hepatic Microsome Assays: Incubate with rat liver microsomes and monitor parent compound depletion via LC-MS.
  • CYP450 Inhibition Screening: Use fluorogenic substrates to assess interactions with CYP3A4/2D6 .

Q. How can chiral resolution of enantiomers be achieved for this compound?

  • Chiral HPLC: Employ Chiralpak® AD-H columns with hexane/isopropanol (90:10) mobile phase.
  • X-ray Crystallography: Resolve absolute configuration using derivatives with heavy atoms (e.g., bromine) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.